2-Cyclohexen-1-one, 3-chloro-5-(2-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a chemical compound characterized by the presence of two chlorine atoms and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves the chlorination of biphenyl derivatives under controlled conditions. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of biphenyl derivatives with reduced functional groups.
Substitution: Formation of substituted biphenyl compounds.
Scientific Research Applications
2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2’,4-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one
- 2’,6-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one
- 2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-4(2H)-one
Uniqueness
2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
61888-43-5 |
---|---|
Molecular Formula |
C12H10Cl2O |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
3-chloro-5-(2-chlorophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H10Cl2O/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-4,7-8H,5-6H2 |
InChI Key |
DRMBIMSXWJJRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C=C1Cl)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.